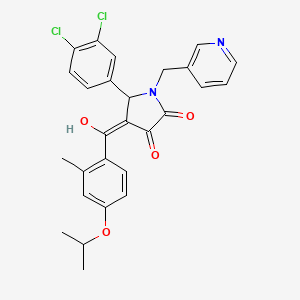
(E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(2-aminofenil)(fenil)metanona (4-nitrofenil)hidrazona es un compuesto orgánico que presenta un grupo funcional hidrazona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (E)-(2-aminofenil)(fenil)metanona (4-nitrofenil)hidrazona típicamente implica la reacción de condensación entre (E)-(2-aminofenil)(fenil)metanona y 4-nitrofenilhidrazina. La reacción se lleva a cabo generalmente en un solvente orgánico como etanol o metanol bajo condiciones de reflujo. La mezcla de reacción se calienta para promover la formación del enlace hidrazona, y el producto se aísla luego por filtración y recristalización.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes, como la cromatografía en columna o la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
(E)-(2-aminofenil)(fenil)metanona (4-nitrofenil)hidrazona puede someterse a varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El grupo hidrazona puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas o ácidas.
Principales Productos Formados
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de derivados amino.
Sustitución: Formación de hidrazonas sustituidas u otros derivados.
Aplicaciones Científicas De Investigación
(E)-(2-aminofenil)(fenil)metanona (4-nitrofenil)hidrazona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a sus propiedades bioactivas.
Industria: Utilizado en el desarrollo de colorantes y pigmentos debido a sus propiedades cromóforas.
Mecanismo De Acción
El mecanismo de acción de (E)-(2-aminofenil)(fenil)metanona (4-nitrofenil)hidrazona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
4-nitrofenol: Un compuesto relacionado con un grupo nitro en el anillo fenol.
2-aminofenilhidrazina: Un compuesto con grupos funcionales similares pero diferente disposición estructural.
Singularidad
(E)-(2-aminofenil)(fenil)metanona (4-nitrofenil)hidrazona es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su enlace hidrazona y su grupo nitro lo convierten en un compuesto versátil para diversas aplicaciones, diferenciándolo de otros compuestos similares.
Propiedades
Número CAS |
401934-98-3 |
|---|---|
Fórmula molecular |
C19H16N4O2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-[(E)-N-(4-nitroanilino)-C-phenylcarbonimidoyl]aniline |
InChI |
InChI=1S/C19H16N4O2/c20-18-9-5-4-8-17(18)19(14-6-2-1-3-7-14)22-21-15-10-12-16(13-11-15)23(24)25/h1-13,21H,20H2/b22-19+ |
Clave InChI |
DNLDHLCLOIYUGS-ZBJSNUHESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=C3N |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B12015962.png)
![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015975.png)

![N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12015984.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-[3-(propan-2-yloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12015996.png)

![1-[(E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12016000.png)
![N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12016004.png)
![2-iodo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12016006.png)

![(3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12016017.png)


